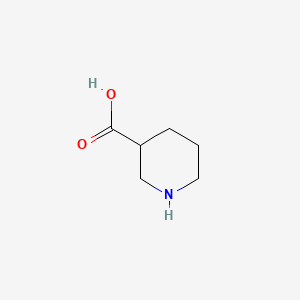

1-Piperidinepentanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H19NO2 |

|---|---|

Molecular Weight |

185.26 g/mol |

IUPAC Name |

5-piperidin-1-ylpentanoic acid |

InChI |

InChI=1S/C10H19NO2/c12-10(13)6-2-5-9-11-7-3-1-4-8-11/h1-9H2,(H,12,13) |

InChI Key |

XSDBBZZUMULACW-UHFFFAOYSA-N |

Origin of Product |

United States |

Foundational & Exploratory

1-Piperidinepentanoic acid chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Piperidinepentanoic acid, also known as 5-(piperidin-1-yl)pentanoic acid, is a chemical compound belonging to the piperidine (B6355638) class of organic molecules. It is characterized by a piperidine ring N-substituted with a pentanoic acid tail. This molecule holds potential interest in medicinal chemistry and drug development due to the prevalence of the piperidine scaffold in a wide array of pharmacologically active compounds. This guide provides a comprehensive overview of its chemical structure, properties, and relevant (though limited) biological context, adhering to a technical format for a scientific audience.

Chemical Structure and Properties

The chemical structure of this compound consists of a saturated six-membered heterocyclic piperidine ring where the nitrogen atom is bonded to the fifth carbon of a pentanoic acid chain.

Chemical Identifiers

-

IUPAC Name: 5-(piperidin-1-yl)pentanoic acid

-

CAS Number: 49637-20-9 (for the hydrochloride salt)

-

Molecular Formula: C₁₀H₁₉NO₂

-

Molecular Weight: 185.26 g/mol

The hydrochloride salt of this compound has a molecular formula of C₁₀H₂₀ClNO₂ and a molecular weight of 221.73 g/mol . The SMILES representation for the hydrochloride is Cl.OC(=O)CCCCN1CCCCC1.[1]

Physicochemical Properties

| Property | Value (for Hydrochloride Salt) | Data Source |

| Molecular Formula | C₁₀H₂₀ClNO₂ | [1] |

| Molecular Weight | 221.73 g/mol | [1] |

| SMILES | Cl.OC(=O)CCCCN1CCCCC1 | [1] |

Synthesis

Specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly accessible literature. However, a general synthetic approach can be logically inferred.

A plausible synthetic route would involve the N-alkylation of piperidine with a 5-halopentanoic acid ester, followed by hydrolysis of the ester to yield the final carboxylic acid.

Logical Synthesis Workflow

Caption: A logical workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Direct experimental evidence detailing the biological activity and associated signaling pathways of this compound is currently lacking in the scientific literature. The biological significance of piperidine-containing compounds is vast, with derivatives exhibiting a wide range of activities, including but not limited to, antiviral, antimicrobial, and anticancer effects. However, it is crucial to note that the specific activity of this compound has not been characterized.

Given the structural motifs, potential (but purely speculative) areas of investigation could include its interaction with receptors or enzymes where a lipophilic heterocyclic head and a flexible acidic tail are recognized.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis, purification, and biological evaluation of this compound are not available in the public domain. Researchers interested in studying this compound would need to develop and validate their own methodologies. A general workflow for such an investigation is proposed below.

General Experimental Workflow for Investigation

Caption: A proposed experimental workflow for the synthesis, characterization, and biological evaluation of this compound.

Conclusion

This compound is a structurally defined molecule with potential for further investigation in the fields of medicinal chemistry and drug discovery. While its chemical identity is established, a significant gap exists in the literature regarding its specific physicochemical properties, validated synthetic protocols, and biological activity. The information and proposed workflows in this guide are intended to provide a foundational resource for researchers embarking on the study of this and related compounds. Further experimental work is necessary to fully elucidate the chemical and biological profile of this compound.

References

An In-depth Technical Guide to the Synthesis Pathways and Mechanisms of 1-Piperidinepentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 1-piperidinepentanoic acid, a valuable building block in medicinal chemistry and drug development. The document details two core synthesis pathways: N-alkylation of piperidine (B6355638) and reductive amination. It includes detailed experimental protocols, mechanistic insights, and quantitative data to facilitate its application in a laboratory setting.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the synthesis of this compound and its intermediates. These values are representative and may vary based on specific substrate and reagent batches, and optimization may be required to achieve desired outcomes.

Table 1: N-Alkylation of Piperidine with Ethyl 5-Halopentanoate

| Entry | Halogen (X) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield of Ethyl 1-Piperidinepentanoate (%) |

| 1 | Br | K₂CO₃ (2.0) | Acetonitrile (B52724) | 80 | 12 | 85-95 |

| 2 | Br | DIPEA (1.5) | Acetonitrile | 80 | 24 | 70-80 |

| 3 | Cl | K₂CO₃ (2.0) | DMF | 100 | 24 | 75-85 |

| 4 | Br | NaH (1.2) | THF | 65 | 6 | >90 |

Table 2: Hydrolysis of Ethyl 1-Piperidinepentanoate

| Entry | Condition | Solvent | Temperature (°C) | Time (h) | Yield of this compound (%) |

| 1 | 6M HCl | Water | 100 (Reflux) | 4-8 | >95 |

| 2 | 2M NaOH | Water/Ethanol | 80 (Reflux) | 2-4 | >95 (as sodium salt) |

Table 3: Reductive Amination of 5-Oxopentanoic Acid with Piperidine

| Entry | Reducing Agent (equivalents) | Solvent | pH | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaBH₃CN (1.5) | Methanol | 6-7 | 25 (rt) | 12-24 | 70-85 |

| 2 | NaBH(OAc)₃ (1.5) | Dichloromethane (B109758) | N/A | 25 (rt) | 6-12 | 80-90 |

| 3 | H₂/Pd-C | Ethanol | N/A | 25 (rt) | 12-24 | 85-95 |

Synthesis Pathways and Mechanisms

Two primary and robust synthetic strategies for the preparation of this compound are the N-alkylation of piperidine and the reductive amination of a 5-oxopentanoic acid derivative.

N-Alkylation of Piperidine

This is a straightforward and widely used method for the formation of N-substituted piperidines. The synthesis of this compound via this route is a two-step process:

-

N-alkylation of piperidine with an ethyl 5-halopentanoate: Piperidine acts as a nucleophile, displacing a halide from the pentanoate chain. This reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed.

-

Hydrolysis of the resulting ester: The ethyl ester of this compound is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid.

Mechanism: The reaction proceeds via a standard SN2 mechanism, where the lone pair of electrons on the piperidine nitrogen attacks the electrophilic carbon bearing the halogen, leading to the formation of a new C-N bond and the expulsion of the halide ion.

Reductive Amination

Reductive amination is a versatile method for the formation of amines from carbonyl compounds. In this case, piperidine reacts with a 5-oxopentanoic acid derivative (such as an aldehyde or ketone) to form an iminium ion intermediate, which is then reduced in situ to the desired N-substituted piperidine.

Mechanism: The reaction begins with the nucleophilic attack of the piperidine on the carbonyl carbon of the 5-oxopentanoic acid derivative, forming a hemiaminal. This is followed by dehydration to yield an iminium ion. A reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, then delivers a hydride to the electrophilic carbon of the iminium ion, resulting in the formation of the target this compound.

Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound via the N-alkylation pathway.

Step 1: Synthesis of Ethyl 1-Piperidinepentanoate

Materials:

-

Piperidine

-

Ethyl 5-bromopentanoate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidine (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile (100 mL).

-

Stir the suspension at room temperature for 15 minutes.

-

Add ethyl 5-bromopentanoate (1.1 eq.) dropwise to the stirred suspension.

-

Heat the reaction mixture to reflux (approximately 80°C) and maintain for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue.

-

Dissolve the residue in dichloromethane (100 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 1-piperidinepentanoate.

-

The product can be purified further by vacuum distillation or column chromatography on silica (B1680970) gel if necessary.

Step 2: Synthesis of this compound (via Acidic Hydrolysis)

Materials:

-

Ethyl 1-piperidinepentanoate

-

Hydrochloric acid (6M)

-

Sodium hydroxide (B78521) (NaOH) pellets

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

pH paper or pH meter

Procedure:

-

In a 100 mL round-bottom flask, dissolve the crude ethyl 1-piperidinepentanoate (1.0 eq.) in 6M hydrochloric acid (50 mL).

-

Heat the mixture to reflux (approximately 100°C) and maintain for 4-8 hours, or until TLC analysis indicates the complete disappearance of the starting material.

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the solution to approximately pH 7 by the slow addition of solid sodium hydroxide pellets or a concentrated NaOH solution while cooling in an ice bath.

-

The product may precipitate upon neutralization. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.

-

If the product remains in solution, it can be isolated by techniques such as lyophilization or by adjusting the pH to its isoelectric point to induce precipitation.

Mandatory Visualizations

Caption: Overview of the two primary synthetic pathways to this compound.

Caption: Experimental workflow for the N-alkylation synthesis of this compound.

Caption: Mechanism of reductive amination for this compound synthesis.

Spectroscopic Analysis of 1-Piperidinepentanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-Piperidinepentanoic acid. The document outlines predicted quantitative data derived from spectroscopic principles and analysis of analogous structures, details the experimental protocols for acquiring this data, and presents a logical workflow for the structural elucidation of novel chemical entities.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for this compound based on the characteristic spectroscopic features of the piperidine (B6355638) ring and the pentanoic acid chain.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | Broad Singlet | 1H | -COOH |

| ~2.4 - 2.6 | Triplet | 2H | α-CH₂ (pentanoic acid) |

| ~2.3 - 2.5 | Multiplet | 4H | α-CH₂ (piperidine ring) |

| ~2.2 - 2.4 | Triplet | 2H | α'-CH₂ (pentanoic acid) |

| ~1.5 - 1.7 | Multiplet | 4H | β-CH₂, γ-CH₂ (pentanoic acid) |

| ~1.4 - 1.6 | Multiplet | 6H | β-CH₂, γ-CH₂ (piperidine ring) |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ) (ppm) | Assignment |

| ~179 | -COOH |

| ~58 | α'-C (pentanoic acid) |

| ~54 | α-C (piperidine ring) |

| ~34 | α-C (pentanoic acid) |

| ~28 | β-C (pentanoic acid) |

| ~26 | β-C (piperidine ring) |

| ~24 | γ-C (piperidine ring) |

| ~22 | γ-C (pentanoic acid) |

Table 3: Predicted FT-IR Spectral Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| 2930-2950 | Strong | C-H stretch (aliphatic) |

| 2850-2870 | Strong | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (carboxylic acid dimer) |

| 1440-1470 | Medium | C-H bend (CH₂) |

| 1210-1320 | Medium | C-O stretch (carboxylic acid) |

| ~1100 | Medium | C-N stretch |

| 910-950 | Broad, Medium | O-H bend (out-of-plane) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Proposed Fragment |

| 185 | [M]⁺ (Molecular Ion) |

| 140 | [M - COOH]⁺ |

| 98 | [C₅H₁₀N=CH₂]⁺ (α-cleavage) |

| 84 | [C₅H₁₀N]⁺ (Piperidine ring fragment) |

| 71 | [C₄H₇O]⁺ (Acylium ion from pentanoic chain) |

| 58 | [M - CO₂]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Protocol:

-

Sample Preparation:

-

For a ¹H NMR spectrum, dissolve 5-25 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]

-

For a ¹³C NMR spectrum, a higher concentration of 50-100 mg is recommended.[2]

-

The sample should be fully dissolved in a clean, dry 5 mm NMR tube.[3]

-

Filter the solution through a pipette with a cotton plug to remove any particulate matter.[4]

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.[3]

-

Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane (B1202638) - TMS).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of solid this compound directly onto the ATR crystal.[5]

-

-

Instrument Setup and Data Acquisition:

-

Obtain a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.[5]

-

Acquire the sample spectrum. A typical measurement consists of 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol (Direct Infusion Electrospray Ionization - ESI):

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 5-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile/water.[6]

-

-

Instrument Setup and Data Acquisition:

-

Calibrate the mass spectrometer to ensure mass accuracy.[7]

-

Set up the direct infusion system, typically using a syringe pump to deliver the sample to the ESI source at a low flow rate (e.g., 5-10 µL/min).[7]

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve a stable and abundant signal for the molecular ion.[7]

-

Acquire the full scan mass spectrum in the appropriate mass range.

-

To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode).

-

Analyze the fragmentation pattern in the MS/MS spectrum to deduce the structure of the fragment ions.

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. scribd.com [scribd.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. depts.washington.edu [depts.washington.edu]

- 4. sites.bu.edu [sites.bu.edu]

- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 6. uib.no [uib.no]

- 7. documents.thermofisher.com [documents.thermofisher.com]

1-Piperidinepentanoic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties

A clear identification of a chemical entity is fundamental for all research and development purposes. The key identifiers for 1-Piperidinepentanoic acid are summarized below.

| Property | Value | Source |

| CAS Number | 4766-55-6 | MedChemExpress[1] |

| Molecular Formula | C₁₀H₁₉NO₂ | MedChemExpress[1] |

| Molecular Weight | 185.26 g/mol | MedChemExpress[1] |

It is important to distinguish this compound from its hydrochloride salt, which possesses a different CAS number (49637-20-9) and molecular weight.

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis or biological evaluation of this compound are not extensively documented. General synthetic routes for N-substituted piperidine (B6355638) derivatives are available in the chemical literature and could potentially be adapted for the synthesis of this compound. However, without specific studies on this compound, providing a validated experimental protocol is not possible at this time.

Biological Activity and Signaling Pathways

Currently, there is a notable absence of published research detailing the biological activity or mechanism of action for this compound. Consequently, no information on its involvement in specific signaling pathways has been identified. This lack of data prevents the creation of diagrams illustrating its biological interactions or experimental workflows.

Future Research Directions

The absence of detailed biological data for this compound represents a knowledge gap. Future research could focus on:

-

Synthesis and Characterization: Development and publication of a robust, scalable synthetic route and full analytical characterization.

-

Biological Screening: Evaluation of its activity across a range of biological targets and cell-based assays to identify potential therapeutic applications.

-

Mechanism of Action Studies: In-depth investigation into its molecular targets and the signaling pathways it may modulate.

Due to the lack of specific information on experimental workflows or signaling pathways for this compound, the requested visualizations using Graphviz's DOT language could not be generated. Further research is required to elucidate the biological context of this compound before such diagrams can be accurately constructed.

References

The Evolving Landscape of 1-Piperidinepentanoic Acid Derivatives: A Technical Overview of Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The piperidine (B6355638) nucleus, a ubiquitous scaffold in medicinal chemistry, continues to be a focal point for the development of novel therapeutic agents. Among its myriad derivatives, 1-piperidinepentanoic acid and its analogues are emerging as a class of compounds with diverse and potent biological activities. This technical guide synthesizes the current understanding of these derivatives, presenting key quantitative data, detailed experimental methodologies, and an exploration of their mechanisms of action through signaling pathways.

Quantitative Analysis of Biological Activity

The therapeutic potential of this compound derivatives has been explored across various disease models, including cancer and neurodegenerative disorders. The following tables summarize the quantitative data from preclinical studies, offering a comparative look at the potency of these compounds.

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| Anticancer Activity | ||||

| Piperine (B192125) Derivative HJ105 | SH-SY5Y | Neuroprotection | Not specified | [1] |

| Piperine | CEM, HL-60 | Cytotoxicity | >87.6 | [2] |

| Piperine | B16 (Melanoma) | Cytotoxicity | 69.9 | [2] |

| Piperine | HCT-8 (Colon) | Cytotoxicity | 66.0 | [2] |

| Piperazine Amide Deriv. 3 | MDA-MB-231 | Cytotoxicity | 11.3 | [3] |

| PPARγ Agonistic Activity | ||||

| Piperine Derivative 2a | - | PPARγ Agonist | 2.43 | [4] |

| Piperine Derivative 2t | - | PPARγ Agonist | 1.03 | [4] |

| Piperine Derivative 3d | - | PPARγ Agonist | 79.32 | [4] |

| Rosiglitazone (Control) | - | PPARγ Agonist | 5.61 | [4] |

| Piperine | - | PPARγ Agonist | 18.35 | [4] |

| Antioxidant Activity | ||||

| Various Piperidines | DPPH Assay | Radical Scavenging | 19.99 - 96.71 | [2] |

| α-tocopherol (Control) | DPPH Assay | Radical Scavenging | 12.26 | [2] |

| Various Piperidines | DPPH Assay | Radical Scavenging | 8.3 - 36.9 | [2] |

| Ascorbic Acid (Control) | DPPH Assay | Radical Scavenging | 12.6 | [2] |

| Acetylcholinesterase Inhibition | ||||

| Nipecotic Acid Derivatives | - | AChE Inhibition | 47 | [5] |

| Lipid Peroxidation Inhibition | ||||

| Nipecotic Acid Derivatives | - | Lipid Peroxidation | 20 | [5] |

Table 1: Summary of In Vitro Biological Activities of Piperidine Derivatives. This table consolidates the half-maximal inhibitory concentration (IC50) values for various piperidine derivatives, showcasing their potential in anticancer, neuroprotective, and other therapeutic areas.

Key Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the methodologies for the key experiments cited.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cell lines (e.g., A549, MDA-MB-231) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.[2][3]

-

Compound Treatment: Cells are treated with various concentrations of the synthesized piperidine derivatives (e.g., 6.25 to 100 µM) and incubated for 48 hours.[2]

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is based on the ability of an antioxidant to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

-

Reaction Mixture: A solution of the piperidine derivative at various concentrations is added to a solution of DPPH in methanol.

-

Incubation: The mixture is shaken and incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm. Ascorbic acid or α-tocopherol is used as a positive control.[2]

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample. The IC50 value is determined as the concentration of the compound that scavenges 50% of the DPPH radicals.[2]

Fluorescence Polarization-Based PPARγ Ligand Screening Assay

This assay is used to identify and characterize ligands for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).

-

Reaction Components: The assay mixture contains a fluorescently labeled PPARγ ligand (tracer) and the PPARγ ligand-binding domain.

-

Compound Addition: The piperine derivatives being tested are added to the mixture.

-

Competition: The test compounds compete with the fluorescent tracer for binding to the PPARγ receptor.

-

Fluorescence Polarization Measurement: The fluorescence polarization (MP) is measured. A decrease in MP indicates the displacement of the tracer by the test compound, signifying its binding to PPARγ.[4]

-

Data Analysis: The IC50 value is calculated from the dose-response curve of the compound.[4]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these derivatives exert their effects is crucial for rational drug design and development. A notable mechanism identified for a neuroprotective piperine derivative, HJ105, involves the Keap1-Nrf2-TXNIP axis.

The Keap1-Nrf2-TXNIP Signaling Pathway

The piperine derivative HJ105 has been shown to provide neuroprotection against Aβ-induced neuroinflammation and oxidative damage by modulating the Keap1-Nrf2 pathway.[1] Under conditions of oxidative stress, as seen in Alzheimer's disease, Nrf2 (Nuclear factor erythroid 2-related factor 2) plays a critical role in the cellular antioxidant defense.

Figure 1. Neuroprotective mechanism of a piperine derivative via the Keap1-Nrf2-TXNIP pathway.

The derivative HJ105 inhibits the interaction between Keap1 and Nrf2. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of antioxidant genes. This, in turn, upregulates the expression of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), leading to a reduction in oxidative stress and conferring neuroprotection.[1][6] Furthermore, Nrf2 activation downregulates Thioredoxin-interacting protein (TXNIP), which is an activator of the NLRP3 inflammasome. By suppressing TXNIP, the piperine derivative inhibits the activation of the NLRP3 inflammasome, thereby reducing neuroinflammation.[1]

Conclusion and Future Directions

The preliminary data on this compound derivatives and their analogues highlight their significant potential as scaffolds for the development of new drugs targeting a range of diseases. The anticancer, antioxidant, and neuroprotective activities, supported by quantitative in vitro data, are promising. The elucidation of signaling pathways, such as the Keap1-Nrf2-TXNIP axis, provides a solid foundation for mechanism-based drug design.

Future research should focus on a more systematic exploration of the structure-activity relationships (SAR) within this class of compounds to optimize their potency and selectivity. In vivo studies are also critically needed to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of the most promising candidates. The continued investigation of this compound derivatives holds the promise of delivering novel and effective therapies for some of the most challenging diseases.

References

- 1. The piperine derivative HJ105 inhibits Aβ1-42-induced neuroinflammation and oxidative damage via the Keap1-Nrf2-TXNIP axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nwmedj.org [nwmedj.org]

- 3. ijpsr.com [ijpsr.com]

- 4. dovepress.com [dovepress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Piperidine-Carboxylic Acid Scaffold: A Versatile Platform for Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine (B6355638) ring is a ubiquitous heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals, underscoring its significance in medicinal chemistry. When coupled with a carboxylic acid functional group, the resulting piperidine-carboxylic acid scaffold presents a versatile platform for the design and development of novel therapeutic agents targeting a wide range of biological pathways. While specific therapeutic applications for 1-Piperidinepentanoic acid are not extensively documented in publicly available literature, the broader class of piperidine-carboxylic acid derivatives has demonstrated significant potential across multiple therapeutic areas. This technical guide provides a comprehensive overview of the known biological activities, mechanisms of action, and representative experimental data for this important class of compounds, with a particular focus on their role as GABA receptor modulators and their potential in oncology and inflammatory diseases.

Introduction: The Significance of the Piperidine Moiety in Drug Discovery

The piperidine scaffold is a privileged structure in drug design, appearing in numerous FDA-approved drugs.[1] Its conformational flexibility and ability to engage in various non-covalent interactions allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The incorporation of a carboxylic acid group introduces a key site for hydrogen bonding and salt formation, often enhancing solubility and enabling interactions with specific biological targets. Piperidine and its derivatives have been explored for a wide range of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, analgesic, and antipsychotic effects.[2][3]

Therapeutic Potential of Piperidine-Carboxylic Acid Derivatives

Modulation of the GABAergic System

A significant area of research for piperidine-containing compounds is the modulation of the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system (CNS).[4] Imbalances in GABAergic signaling are implicated in various neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.

Certain piperidine derivatives act as agonists at GABA receptors. For instance, piperidine-4-sulphonic acid has been shown to bind to GABA receptors in bovine brain synaptic membranes, suggesting its role as a GABA mimetic.[5] The structural rigidity of the piperidine ring, compared to the flexible backbone of GABA, can offer advantages in terms of receptor subtype selectivity and pharmacokinetic stability.

Another key strategy for enhancing GABAergic neurotransmission is the inhibition of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft. Derivatives of piperidine-3-carboxylic acid have been investigated as GABA uptake inhibitors, with the aim of developing novel anticonvulsant therapies.[6] By blocking GABA reuptake, these compounds increase the concentration of GABA in the synapse, thereby potentiating inhibitory signaling.

Anticancer Activity

The piperidine nucleus is a key component in a number of anticancer agents. While the specific mechanisms are diverse, they often involve the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways. For example, a synthesized piperidine complex, 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium chloride, demonstrated significant cytotoxic effects on A549 lung cancer cells.[7][8]

Anti-inflammatory and Analgesic Properties

Piperidine derivatives have also shown promise in the treatment of inflammatory conditions and pain. Novel piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][4][6]benzothiazine have been developed as potent oral inhibitors of adhesion molecules, which play a crucial role in the inflammatory response.[9] These compounds have shown therapeutic effects in animal models of inflammation and arthritis.[9] Furthermore, many opioid analgesics, which are mainstays in pain management, feature a piperidine core structure.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on various piperidine derivatives, highlighting their biological activities.

Table 1: GABAergic Activity of Piperidine Derivatives

| Compound | Biological Target | Assay | Key Parameter | Value | Reference |

| Piperidine-4-sulphonic acid | GABA Receptors | Radioligand Binding Assay ([3H]P4S) | KD (high affinity) | 17 ± 7 nM | [5] |

| Piperidine-4-sulphonic acid | GABA Receptors | Radioligand Binding Assay ([3H]P4S) | KD (low affinity) | 237 ± 100 nM | [5] |

| Piperidine-3-carboxylic acid derivatives | GABA Transporters | In vitro uptake assay | IC50 | Varies by derivative | [6] |

Table 2: Anticancer Activity of a Piperidine Complex

| Compound | Cell Line | Assay | Key Parameter | Value | Reference |

| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium chloride | A549 (Lung Cancer) | MTT Assay | IC50 | 32.43 µM | [7][8] |

| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium chloride | A549 (Lung Cancer) | MTT Assay | Max Cytotoxicity (at 100 µM) | 66.90% | [7][8] |

Experimental Protocols

This section provides representative methodologies for key experiments cited in the literature concerning piperidine derivatives.

Synthesis of Piperidine-Carboxylic Acid Derivatives

Objective: To synthesize novel piperidine-carboxylic acid derivatives for biological evaluation.

General Protocol (based on literature for related compounds):

-

Starting Materials: Commercially available piperidine precursors (e.g., substituted piperidones, hydroxypiperidines) and reagents to introduce the carboxylic acid moiety (e.g., haloalkanoic acids, cyanoacetic acid).

-

Reaction Conditions: The synthesis often involves a multi-step process. A common approach is the alkylation of the piperidine nitrogen with a haloalkanoic acid ester, followed by hydrolysis of the ester to yield the carboxylic acid.

-

Purification: The final compounds are typically purified using techniques such as column chromatography (e.g., silica (B1680970) gel) and recrystallization.

-

Characterization: The structure and purity of the synthesized compounds are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

In Vitro GABA Receptor Binding Assay

Objective: To determine the binding affinity of a test compound for GABA receptors.

Protocol (adapted from studies on piperidine-4-sulphonic acid): [5]

-

Membrane Preparation: Synaptic membranes are prepared from bovine brain tissue by a series of homogenization and centrifugation steps to isolate the fraction enriched with GABA receptors.

-

Radioligand Binding: The prepared membranes are incubated with a radiolabeled ligand (e.g., [³H]piperidine-4-sulphonic acid) in the presence of varying concentrations of the unlabeled test compound.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The amount of radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Ki) or the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

Cell Viability (MTT) Assay for Anticancer Activity

Objective: To assess the cytotoxic effect of a test compound on cancer cells.

Protocol (based on studies with piperidine complexes): [7][8]

-

Cell Culture: A549 human lung cancer cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (and a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and workflows related to the therapeutic applications of piperidine derivatives.

Caption: Modulation of GABAergic signaling by piperidine-carboxylic acid derivatives.

Caption: Experimental workflow for assessing the in vitro anticancer activity.

Conclusion and Future Directions

The piperidine-carboxylic acid scaffold represents a highly valuable framework in the pursuit of novel therapeutics. While the specific compound this compound lacks extensive characterization in the public domain, the broader family of related structures demonstrates significant and diverse biological activities. The proven success of piperidine derivatives in modulating the GABAergic system for neurological disorders, along with emerging evidence of their anticancer and anti-inflammatory potential, warrants continued investigation. Future research should focus on the synthesis and screening of novel analogs to elucidate structure-activity relationships, optimize potency and selectivity for specific biological targets, and explore their efficacy in relevant preclinical models of disease. A deeper understanding of their mechanisms of action will be crucial for translating the therapeutic promise of this chemical class into clinical applications.

References

- 1. Analogues of Piperidine for Drug Design - Pharmaceutical Technology [pharmaceutical-technology.com]

- 2. ijnrd.org [ijnrd.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of the binding of the GABA agonist [3H]piperidine-4-sulphonic acid to bovine brain synaptic membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. nwmedj.org [nwmedj.org]

- 8. researchgate.net [researchgate.net]

- 9. Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine as orally-active adhesion molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Mechanism of Action of 1-Piperidinepentanoic Acid in Biological Systems

Disclaimer: As of December 2025, publicly available scientific literature does not contain specific studies detailing the mechanism of action for 1-piperidinepentanoic acid. This guide, therefore, presents a potential mechanism of action based on the well-documented activities of a close structural analog, 1-Piperidinepropionic Acid (1-PPA) . The information herein should be considered a scientifically-informed hypothesis that requires direct experimental validation for this compound.

Executive Summary

The piperidine (B6355638) nucleus is a highly privileged scaffold in medicinal chemistry, found in a wide array of clinically approved drugs.[1] While the specific biological target of this compound remains uncharacterized, extensive research on its shorter-chain analog, 1-piperidinepropionic acid (1-PPA), has identified it as an allosteric inhibitor of Protease-Activated Receptor 2 (PAR2) .[1][2] This receptor is a key modulator of inflammatory cascades, making it a significant therapeutic target.[3][4] This document outlines the established mechanism for 1-PPA, presenting it as a probable framework for understanding the biological action of this compound. We will detail the PAR2 signaling pathway, summarize the biological effects of 1-PPA, provide key experimental protocols for target validation and functional analysis, and present visualizations of the relevant biological and experimental workflows.

Core Mechanism of Action: Allosteric Inhibition of PAR2

The primary hypothesized mechanism of action is the allosteric inhibition of PAR2, a G protein-coupled receptor (GPCR).[2][5] Unlike orthosteric inhibitors that compete with the endogenous ligand at the primary binding site, allosteric modulators bind to a distinct, secondary site on the receptor.

Studies on 1-PPA have shown through cellular thermal shift assays (CETSA), molecular docking, and molecular dynamics simulations that it binds to an allosteric pocket within the transmembrane domain of PAR2.[1][2][6] This binding stabilizes the receptor in its inactive conformation, preventing the conformational changes necessary for downstream signal transduction, even when the receptor is cleaved by activating proteases.[1][2] Given that this allosteric pocket is highly conserved among PAR family members, this mechanism suggests a potential for broader activity.[2]

The PAR2 Signaling Pathway

PAR2 is activated through a unique proteolytic mechanism.[5][7] Serine proteases, such as trypsin, mast cell tryptase, or coagulation factors, cleave the receptor's extracellular N-terminus.[3] This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," which then binds to the receptor's extracellular loop 2, inducing activation.[5][7]

Upon activation, PAR2 couples to multiple G protein subtypes to initiate downstream signaling cascades:[4][8]

-

Gαq/11: Activates phospholipase C (PLC), leading to inositol (B14025) triphosphate (IP3) production and subsequent mobilization of intracellular calcium (Ca2+).

-

Gα12/13: Activates Rho-Kinase (ROCK), influencing the actin cytoskeleton.

-

β-Arrestin Recruitment: Leads to receptor internalization and activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, including the phosphorylation of Extracellular signal-Regulated Kinase (ERK1/2).

1-PPA, by stabilizing the inactive state of PAR2, effectively prevents these downstream events, thereby inhibiting MAPK signaling and other pro-inflammatory responses.[2][6]

References

- 1. mdpi.com [mdpi.com]

- 2. 1-Piperidine Propionic Acid as an Allosteric Inhibitor of Protease Activated Receptor-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protease-activated receptor 2 signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]

- 5. Protease-activated receptor 2 - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Par2-mediated responses in inflammation and regeneration: choosing between repair and damage - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Moiety: Unraveling the Discovery and History of 1-Piperidinepentanoic Acid

A crucial building block in modern medicinal chemistry, 1-piperidinepentanoic acid, emerged from the systematic exploration of piperidine-containing compounds. Its history, while not marked by a singular serendipitous discovery, is rooted in the methodical expansion of synthetic organic chemistry, with key developments in the mid-1970s laying the groundwork for its contemporary applications.

The earliest comprehensive report detailing the synthesis of this compound appears in a 1976 paper by Morris Freifelder, a notable figure in the field of catalytic hydrogenation. His work, focused on the preparation of various pyrrolidine- and piperidine-alkanoic acid hydrochlorides, provided a robust and reproducible method for synthesizing this and related compounds. This research was instrumental in making these structures readily accessible to the broader scientific community, paving the way for their investigation in drug discovery programs.

Early Synthetic Approaches: A Foundation in Catalytic Hydrogenation

The primary route to this compound and its analogues, as outlined in historical literature, involves the catalytic hydrogenation of the corresponding pyridine (B92270) precursor. This method remains a cornerstone of its synthesis today. The general synthetic pathway can be visualized as a two-step process, starting from a commercially available pyridine derivative.

Figure 1. Generalized synthetic pathway to this compound.

The initial step typically involves the alkylation of pyridine with a suitable 5-halopentanoic acid or its ester. The resulting pyridinium (B92312) salt is then subjected to catalytic hydrogenation. Early methodologies, such as those described by Freifelder, employed catalysts like platinum oxide (PtO₂) or rhodium on alumina (B75360) (Rh/Al₂O₃) under hydrogen pressure to reduce the aromatic pyridine ring to the saturated piperidine ring.[1]

Key Experimental Protocols from Foundational Research

The experimental procedures established in the mid-20th century were characterized by their meticulous attention to reaction conditions, which are crucial for achieving high yields and purity.

Table 1: Summary of Early Synthesis Parameters for Piperidine-Alkanoic Acids[1]

| Parameter | Value/Condition |

| Starting Material | Pyridine-alkanoic acid hydrochloride |

| Catalyst | Platinum oxide (PtO₂), Rhodium on Alumina (Rh/Al₂O₃), or Palladium on Carbon (Pd/C) |

| Solvent | Water |

| Hydrogen Pressure | High pressure |

| Post-Reaction Workup | Filtration to remove catalyst, followed by crystallization |

The choice of catalyst and reaction conditions was often dictated by the specific substrate and the desired outcome. For instance, platinum oxide was found to be effective for the hydrogenation of a variety of pyridine-alkanoic acids.[1]

The Evolution of this compound in Drug Discovery

While the initial discovery of this compound was a result of fundamental synthetic exploration, its true significance emerged later in the context of drug development. The piperidine moiety is a common scaffold in a vast array of pharmaceuticals due to its favorable pharmacokinetic properties. The pentanoic acid side chain provides a versatile handle for further chemical modification, allowing for its incorporation into larger, more complex molecules.

A notable, albeit later, mention of a derivative, "this compound, methyl ester," appeared in a 1989 patent, where it was used as an intermediate in the synthesis of more complex pharmaceutical agents. This highlights the transition of this compound from a subject of academic synthesis to a valuable building block in industrial and medicinal chemistry.

More recently, a derivative, this compound, α-amino-δ-oxo-, (S)-, was identified in the chemical constituents of Polygoni Multiflori Radix, a traditional Chinese medicinal herb. This discovery underscores the natural occurrence of related structures and suggests potential biosynthetic pathways that parallel the laboratory syntheses.

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its application in synthesis and drug design.

Table 2: Physicochemical Data for this compound Hydrochloride

| Property | Value | Reference |

| CAS Number | 49637-20-9 | [2] |

| Molecular Formula | C₁₀H₁₉NO₂·HCl | [2] |

| Molecular Weight | 221.72 g/mol | [2] |

References

An In-Depth Technical Guide to the Physicochemical Properties of 1-Piperidinepentanoic Acid: A Focus on Solubility and Stability

Disclaimer: Publicly available experimental data on the specific quantitative solubility and stability of 1-Piperidinepentanoic acid is limited. This guide provides a comprehensive overview based on the physicochemical properties of its constituent functional groups (a tertiary amine and a carboxylic acid) and data from structurally related compounds. The experimental protocols detailed below are presented as robust methodologies for determining these key parameters for this compound in a research and drug development setting.

Introduction

This compound is a hybrid molecule incorporating a saturated heterocyclic piperidine (B6355638) ring and a pentanoic acid chain. This structure confers both basic and acidic properties, suggesting a zwitterionic character at physiological pH. An understanding of its solubility and stability is paramount for researchers in drug development, as these characteristics fundamentally influence a compound's bioavailability, formulation, and shelf-life. This guide offers a technical framework for approaching the solubility and stability assessment of this compound.

Predicted Physicochemical Properties and Solubility Profile

The solubility of this compound is expected to be highly dependent on the pH of the solvent system due to its amphoteric nature. The tertiary amine of the piperidine ring will be protonated at acidic pH, while the carboxylic acid will be deprotonated at basic pH.

Table 1: Predicted Solubility Profile of this compound

| Solvent System | Predicted Solubility | Rationale |

| Aqueous Media | ||

| Acidic (pH < 4) | High | Protonation of the piperidine nitrogen leads to the formation of a cationic species, which is generally highly soluble in water. |

| Neutral (pH ~ 7) | Moderate to Low | The molecule will likely exist as a zwitterion. Intramolecular and intermolecular ionic interactions can reduce solubility compared to the fully protonated or deprotonated forms. |

| Basic (pH > 10) | High | Deprotonation of the carboxylic acid group results in an anionic species, which is typically soluble in water. |

| Organic Solvents | ||

| Polar Protic (e.g., Methanol, Ethanol) | Moderate to High | These solvents can engage in hydrogen bonding with both the carboxylic acid and the tertiary amine (as a hydrogen bond acceptor). |

| Polar Aprotic (e.g., DMSO, DMF) | High | These solvents are effective at solvating a wide range of organic molecules. |

| Non-polar (e.g., Hexane, Toluene) | Low | The polar functional groups of this compound will have poor interactions with non-polar solvents. |

Stability Profile and Degradation Pathways

The chemical stability of this compound is predicted to be generally good under standard storage conditions. However, like many pharmaceutical compounds, it can be susceptible to degradation under stress conditions.

Table 2: Predicted Stability and Potential Degradation Pathways

| Stress Condition | Potential for Degradation | Likely Degradation Pathway(s) |

| Hydrolysis | ||

| Acidic | Low | The amide bond is absent, and the C-N and C-C bonds are generally stable to acid hydrolysis under moderate conditions. |

| Neutral | Very Low | Expected to be stable in neutral aqueous solutions. |

| Basic | Low | Stable under moderate basic conditions. |

| Oxidation | Moderate | The tertiary amine of the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide. |

| Thermal | Moderate to High | At elevated temperatures, decarboxylation of the pentanoic acid moiety could occur. |

| Photostability | Low to Moderate | While the molecule does not contain significant chromophores that absorb UV-Vis light, photolytic degradation cannot be entirely ruled out without experimental data. |

Experimental Protocols

To generate definitive data for this compound, the following experimental protocols are recommended.

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.

Protocol:

-

Preparation: Prepare a series of buffered aqueous solutions at various pH values (e.g., 2, 4, 6, 7.4, 8, 10) and select a range of organic solvents (e.g., methanol, ethanol, DMSO, acetone, hexane).

-

Equilibration: Add an excess amount of this compound to a known volume of each solvent in a sealed flask.

-

Agitation: Agitate the flasks at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspensions to settle, or centrifuge to separate the undissolved solid.

-

Sampling and Analysis: Carefully withdraw an aliquot of the supernatant, filter it through a 0.22 µm filter, and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[1][2]

Protocol:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a defined period.[1]

-

Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at an elevated temperature (e.g., 60 °C) for a defined period.[1]

-

Oxidation: Treat the sample solution with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose a solid sample and a solution sample to elevated temperatures (e.g., 60-80 °C).

-

Photostability: Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate the parent compound from any degradation products. Peak purity analysis should be performed to ensure that the chromatographic peak of the parent compound is not co-eluting with any degradants.

Mandatory Visualizations

Logical Workflow for Solubility and Stability Assessment

The following diagram outlines a logical workflow for a comprehensive assessment of the solubility and stability of this compound.

Potential Biological Signaling Pathway for Investigation

Given that structurally related piperidine carboxylic acids, such as nipecotic acid, are known to interact with the GABAergic system, a potential area of investigation for this compound would be its effect on GABAA receptors.[3][4] The following diagram illustrates this hypothetical signaling pathway.

Conclusion

While specific experimental data for this compound remains to be published, this guide provides a robust framework for its characterization. Based on its chemical structure, it is predicted to be a zwitterionic compound with pH-dependent aqueous solubility and moderate stability. The provided experimental protocols for solubility and stability testing will enable researchers to generate the necessary data to support its development. Furthermore, the exploration of its potential interaction with the GABAergic system presents a promising avenue for future pharmacological investigation.

References

An In-depth Technical Guide to the Safety and Handling of 1-Piperidinepentanoic Acid

Hazard Identification and Classification

Based on analogous compounds, 1-Piperidinepentanoic acid should be treated as a substance that may cause skin, eye, and respiratory irritation.[1][2] It may also be harmful if swallowed, in contact with skin, or if inhaled.

GHS Hazard Classification (Anticipated):

| Hazard Class | Category |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) |

| Acute Toxicity (Oral) | Category 4 |

| Acute Toxicity (Dermal) | Category 4 |

| Acute Toxicity (Inhalation) | Category 4 |

Pictograms (Anticipated):

-

Exclamation Mark: For skin/eye irritation, and acute toxicity.

-

Health Hazard: For specific target organ toxicity.

Signal Word (Anticipated): Warning

Hazard Statements (Anticipated):

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.[1]

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.[1]

Precautionary Statements (Anticipated):

-

Prevention:

-

Response:

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3][4]

-

P332+P313: If skin irritation occurs: Get medical advice/attention.[1]

-

P337+P313: If eye irritation persists: Get medical advice/attention.[1]

-

-

Storage:

-

Disposal:

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C10H19NO2 |

| Molecular Weight | 185.26 g/mol |

| Appearance | Data not available |

| Odor | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

Experimental Protocols: Safe Handling and Emergency Procedures

3.1. Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following minimum PPE is recommended.[2]

| Protection Type | Specification | Rationale |

| Eye Protection | Chemical splash goggles meeting ANSI/ISEA Z87.1 standards.[2] | Protects against potential splashes which may cause serious eye irritation.[2] |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber).[2][5] | Prevents direct skin contact, which can cause irritation.[2] Gloves should be inspected before use and disposed of properly. |

| Body Protection | A standard laboratory coat.[2] | Protects clothing and skin from accidental spills and contamination.[2] |

| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[2] | Minimizes the risk of inhaling dust or aerosols, which may cause respiratory irritation.[2] |

3.2. Handling and Storage

-

Handling:

-

Storage:

3.3. First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][2] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] If skin irritation persists, seek medical attention.[1] Remove contaminated clothing and wash it before reuse.[1] |

| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids.[1] Remove contact lenses, if present and easy to do, and continue rinsing.[1] If eye irritation persists, seek medical advice/attention.[1] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[1] Seek medical attention if symptoms occur.[1] |

3.4. Spill and Disposal Procedures

-

Spill Cleanup:

-

Ensure adequate ventilation and wear appropriate PPE.

-

For solid spills, carefully sweep up and shovel into a suitable, closed container for disposal.[6] Avoid creating dust.

-

For liquid spills, absorb with an inert material (e.g., sand, diatomaceous earth) and place in a sealed container for disposal.[7]

-

Do not let the product enter drains.

-

-

Disposal:

-

All waste containing this compound, including empty containers and contaminated PPE, should be treated as chemical waste.[2]

-

Disposal must be in accordance with federal, state, and local environmental regulations.[8] Contact your institution's environmental health and safety (EHS) department for specific guidance.

-

Workflow for Safe Handling

Caption: Workflow for the safe handling of this compound.

This guide provides a framework for the safe handling of this compound based on available data for similar compounds. It is imperative for all personnel to consult with their institution's safety professionals and adhere to all established laboratory and regulatory safety standards.

References

Methodological & Application

Synthesis of 1-Piperidinepentanoic Acid: A Detailed Protocol for Researchers

For Immediate Release

This application note provides a comprehensive experimental protocol for the synthesis of 1-piperidinepentanoic acid, a valuable building block in the development of various pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocol outlines a common and effective method for the N-alkylation of piperidine (B6355638).

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry due to their potential therapeutic applications. The piperidine moiety is a common scaffold in many biologically active compounds. This protocol details a straightforward synthesis of this compound via the N-alkylation of piperidine with a suitable five-carbon chain precursor.

Reaction Scheme

The synthesis of this compound is typically achieved through the N-alkylation of piperidine with a 5-halopentanoic acid or its corresponding ester. A common approach involves the reaction of piperidine with ethyl 5-bromovalerate followed by hydrolysis of the resulting ester.

Step 1: N-Alkylation

Piperidine + Ethyl 5-bromovalerate → Ethyl 1-piperidinepentanoate

Step 2: Hydrolysis

Ethyl 1-piperidinepentanoate → this compound

Experimental Protocol

This protocol is based on general procedures for the N-alkylation of secondary amines.[1]

Materials:

-

Piperidine

-

Ethyl 5-bromovalerate

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Distilled water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

pH meter or pH paper

-

Standard laboratory glassware

Procedure:

Step 1: Synthesis of Ethyl 1-piperidinepentanoate

-

To a stirred solution of piperidine (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 equivalents).

-

To this suspension, add ethyl 5-bromovalerate (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 70-80 °C and stir for 12-16 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain crude ethyl 1-piperidinepentanoate.

Step 2: Synthesis of this compound (Hydrolysis)

-

Dissolve the crude ethyl 1-piperidinepentanoate in a mixture of ethanol (B145695) and water.

-

Add sodium hydroxide (2.0 equivalents) to the solution.

-

Heat the mixture to reflux and stir for 4-6 hours.

-

Monitor the hydrolysis by TLC until the starting ester is no longer visible.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Carefully acidify the aqueous layer to a pH of approximately 6-7 with hydrochloric acid.

-

The product may precipitate out of the solution. If not, the product can be isolated by lyophilization or extraction with a suitable organic solvent after saturation with sodium chloride.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Data Presentation

| Parameter | Value |

| Product Name | This compound |

| Molecular Formula | C₁₀H₁₉NO₂ |

| Molecular Weight | 185.26 g/mol |

| Typical Yield | 70-85% (overall) |

| Purity | >95% (by NMR) |

| Appearance | White to off-white solid |

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for the two-step synthesis of this compound.

Signaling Pathway Involvement

At present, there are no well-established signaling pathways directly and uniquely associated with this compound itself. However, the piperidine scaffold is a key component of numerous molecules that interact with a wide range of biological targets. Further research may elucidate specific pathways modulated by this compound.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. This compound can serve as a crucial intermediate for the synthesis of more complex molecules with potential therapeutic value. Researchers are encouraged to adapt and optimize the described conditions to suit their specific laboratory settings and scale requirements.

References

Application Notes and Protocols: Purification of 1-Piperidinepentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step guide for the purification of 1-piperidinepentanoic acid. The protocols outlined below are based on established chemical purification techniques and are intended to serve as a comprehensive resource for achieving high-purity this compound suitable for research and development applications.

Introduction

This compound is a piperidine (B6355638) derivative with potential applications in pharmaceutical research. Ensuring the purity of this compound is critical for obtaining reliable and reproducible results in subsequent biological assays and developmental studies. This guide focuses on purification primarily through recrystallization, a robust and widely used technique for the purification of solid organic compounds. Additional chromatographic methods are also discussed for instances requiring higher purity.

Physicochemical Data and Safety Information

A thorough understanding of the physical and chemical properties of this compound is essential for developing a successful purification strategy. While specific experimental data for this compound is not widely published, properties can be estimated based on its structural analogues, such as 1-piperidinepropanoic acid.

Table 1: Physicochemical Properties of Structurally Related Piperidine Carboxylic Acids

| Property | 1-Piperidinepropanoic Acid | Nipecotic Acid (Piperidine-3-carboxylic acid) | Notes for this compound |

| Molecular Formula | C8H15NO2[1][2][3] | C6H11NO2[4] | C10H19NO2 |

| Molecular Weight | 157.21 g/mol [1][2] | 129.16 g/mol [4] | 185.26 g/mol |

| Appearance | White to off-white solid (predicted) | White solid | Expected to be a white to off-white crystalline solid. |

| Solubility | Soluble in water (predicted) | Sparingly soluble in water.[4] | Expected to have some water solubility due to the carboxylic acid and tertiary amine groups, but lower than shorter-chain analogues. Solubility in organic solvents will vary. |

Safety Precautions:

Similar piperidine-based compounds are known to cause skin and eye irritation and may cause respiratory irritation.[1][4] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All procedures should be performed in a well-ventilated fume hood.

Experimental Protocols

The primary method for the purification of this compound is single-solvent or two-solvent recrystallization.

3.1. Protocol 1: Single-Solvent Recrystallization

This method is ideal when a solvent is identified that dissolves the compound well at elevated temperatures but poorly at room or cold temperatures.

Materials:

-

Crude this compound

-

High-purity solvent (e.g., water, ethanol, isopropanol, acetone, or a mixture)

-

Erlenmeyer flasks

-

Hot plate with magnetic stirring

-

Buchner funnel and flask

-

Filter paper

-

Ice bath

-

Spatula and glass stirring rod

Procedure:

-

Solvent Selection:

-

Place a small amount of crude this compound into several test tubes.

-

Add a few drops of different solvents to each tube and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

-

Gently heat the test tubes and observe the solubility. The desired solvent will dissolve the compound completely upon heating.

-

Allow the solutions to cool to room temperature and then in an ice bath. The solvent that yields a good crop of crystals upon cooling is suitable for recrystallization.

-

-

Dissolution:

-

Hot Filtration (if necessary):

-

If insoluble impurities are present, perform a hot gravity filtration.

-

Pre-heat a funnel and a receiving Erlenmeyer flask.

-

Place a fluted filter paper in the funnel and pour the hot solution through it to remove the impurities. This step should be done quickly to prevent premature crystallization.

-

-

Crystallization:

-

Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[5]

-

Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

-

-

Collection and Washing:

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

-

Drying:

-

Dry the purified crystals in a vacuum oven at a temperature well below the melting point of the compound to remove any residual solvent.

-

Weigh the dried crystals and calculate the percent recovery.

-

3.2. Protocol 2: Two-Solvent Recrystallization

This method is employed when no single solvent has the desired solubility properties. It involves a "good" solvent that dissolves the compound at all temperatures and a "poor" solvent in which the compound is insoluble. The two solvents must be miscible.[5]

Materials:

-

Same as Protocol 1, with the addition of a second solvent.

Procedure:

-

Solvent Pair Selection:

-

Identify a "good" solvent that readily dissolves this compound at room temperature.

-

Identify a "poor" solvent that is miscible with the "good" solvent but does not dissolve the compound.

-

-

Dissolution:

-

Dissolve the crude compound in a minimum amount of the hot "good" solvent in an Erlenmeyer flask.

-

-

Inducing Crystallization:

-

While the solution is still hot, add the "poor" solvent dropwise until the solution becomes cloudy (the point of saturation).

-

Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

-

-

Cooling and Crystallization:

-

Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

-

-

Collection, Washing, and Drying:

-

Follow steps 5 and 6 from Protocol 1, using the cold solvent mixture or the pure "poor" solvent for washing the crystals.

-

Purity Assessment

After purification, the purity of the this compound should be assessed using standard analytical techniques.

Table 2: Analytical Characterization Data (Hypothetical)

| Analysis Technique | Parameter | Crude Sample | Purified Sample |

| Melting Point | Melting Range (°C) | 145-152 °C | 155-157 °C |

| ¹H NMR | Spectral Purity | Presence of impurity peaks | Absence of significant impurity peaks |

| HPLC | Purity by Area % | 92.5% | >99.0% |

| FT-IR | Key Peaks (cm⁻¹) | Broad O-H stretch (~3000), C=O stretch (~1710), C-N stretch (~1100) | Sharper, more defined peaks compared to the crude sample. |

4.1. Melting Point Determination: A pure compound will have a sharp melting point range of 1-2°C.[6] Impurities tend to depress and broaden the melting point range.

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the chemical structure and identify the presence of impurities.

4.3. High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique to quantify the purity of the compound by separating it from any remaining impurities. Reversed-phase chromatography is often a suitable method for peptides and small molecules.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the purification and analysis process.

Caption: Experimental workflow for the purification of this compound.

Caption: Decision-making process for selecting a suitable recrystallization solvent.

References

- 1. 1-Piperidinepropanoic acid | C8H15NO2 | CID 117782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Piperidinepropanoic acid [webbook.nist.gov]

- 3. 1-Piperidinepropanoic acid [webbook.nist.gov]

- 4. Nipecotic Acid | C6H11NO2 | CID 4498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Home Page [chem.ualberta.ca]

- 6. m.youtube.com [m.youtube.com]

Application Notes and Protocols: Derivatization of 1-Piperidinepentanoic Acid for Biological Assays